Product packaging for 4,5,6,7-tetrahydro-2H-isoindole(Cat. No.:CAS No. 51649-35-5)

4,5,6,7-tetrahydro-2H-isoindole

Cat. No.: B1600080
CAS No.: 51649-35-5
M. Wt: 121.18 g/mol
InChI Key: JSHOAZBZHHEGHI-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-2H-isoindole is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B1600080 4,5,6,7-tetrahydro-2H-isoindole CAS No. 51649-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOAZBZHHEGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CNC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472595
Record name 4,5,6,7-tetrahydro-2H-isoindole
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URL https://comptox.epa.gov/dashboard/DTXSID90472595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51649-35-5
Record name 4,5,6,7-tetrahydro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrahydroisoindole
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Computational and Theoretical Chemistry Studies of 4,5,6,7 Tetrahydro 2h Isoindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of these molecules. For N-substituted derivatives, the proton signals of the pyrrole (B145914) ring typically appear in the aromatic region, while the protons of the tetrahydro-fused ring give rise to signals in the aliphatic region of the ¹H NMR spectrum. mpg.demdpi.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals. researchgate.net

Table 1: Representative NMR Data for a 2-(Toluene-4-sulfonyl)-2,3,3a,6-tetrahydro-1H-isoindole Derivative mpg.de

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-1a3.98 (ddt)50.7 (C-1)
H-1b3.69 (dquint)
H-35.52 (m)117.1 (C-3)
H-42.59 (m)26.6 (C-4)
H-55.74 (dddd)126.7 (C-5)
H-65.63 (ddq)123.1 (C-6)
H-72.94 (m)37.8 (C-7)
H-8a3.80 (ddd)52.8 (C-8)
H-8b2.63 (dd)
H-107.68 (d)127.5 (C-10)
H-117.28 (d)129.6 (C-11)
H-132.39 (s)21.5 (C-13)
C-2133.7
C-9134.8
C-12143.4
Note: This data is for a derivative and not the parent compound. The numbering scheme is as reported in the source.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of a 4,5,6,7-tetrahydro-2H-isoindole derivative would be expected to show characteristic absorption bands for N-H stretching (for the parent compound or N-unsubstituted derivatives), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the pyrrole ring. mdpi.comvscht.cz For instance, in N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives, characteristic bands for the imide carbonyl groups are observed. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its structural identification. The mass spectrum would show a molecular ion peak corresponding to the molecular formula of the compound, along with fragment ions resulting from the cleavage of the molecule. mpg.de

Pharmacological Profiles and Biological Mechanism Investigations of 4,5,6,7 Tetrahydro 2h Isoindole Derivatives

Anti-inflammatory Activity and Cyclooxygenase Inhibition

A key area of investigation for 4,5,6,7-tetrahydro-2H-isoindole derivatives has been their role as anti-inflammatory agents, specifically through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. wikipedia.orgyoutube.com While traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, this can lead to gastrointestinal side effects due to the inhibition of the homeostatic COX-1 enzyme. wikipedia.orgyoutube.com Consequently, there is significant interest in developing selective COX-2 inhibitors, as the COX-2 isoform is primarily induced during inflammatory responses. wikipedia.orgyoutube.comnih.gov

Selective COX-2 Inhibitory Potency

A novel series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives has been identified as potent and selective inhibitors of the COX-2 isoenzyme. nih.gov These compounds demonstrated significant inhibitory power against COX-2, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) ranging from 0.6 to 100 nM. nih.gov In contrast, their activity against the COX-1 isoenzyme was substantially lower, with IC₅₀ values ranging from 100 to over 1000 nM, highlighting their selectivity for COX-2. nih.gov This selective inhibition profile suggests a reduced potential for the gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.org

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Reference
General Range for Series100 - >10000.6 - 100 nih.gov

Structural Determinants of COX-2 Selectivity and Potency

The potent and selective COX-2 inhibitory activity of this class of this compound derivatives is defined by several key structural features. nih.gov Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how different structural fragments influence the inhibitory activity of these compounds. nih.govpleiades.online

1,3-Diaryl Substitution : A primary characteristic of this chemical series is the presence of aryl groups at the 1 and 3 positions of the isoindole core. This substitution pattern is crucial for their interaction with the COX enzyme active site. nih.gov

Absence of Sulfonyl Moiety : Notably, unlike many classic "coxib" drugs, these compounds achieve high COX-2 selectivity without the typical sulfonyl (SO₂) or sulfonamido (SO₂NH₂) group. nih.govnih.gov This demonstrates that alternative chemical scaffolds can effectively target the COX-2 enzyme. nih.gov

Bicyclic Ring : Structural modifications have shown that a bicyclic ring system attached to the central pyrrole (B145914) nucleus is optimal for high inhibitory potency. nih.gov

Difluoro Substitution : The presence of 4,4'-difluoro substitution on the phenyl rings at the 1 and 3 positions was found to be an optimal feature for achieving high inhibitory potency against COX-2. nih.gov

These structural insights are valuable for the rational design of new and improved COX-2 inhibitors based on the tetrahydro-2H-isoindole framework. pleiades.online

Anti-arthritic Efficacy in Preclinical Models

The anti-inflammatory potential of selected this compound derivatives was confirmed in preclinical models of arthritis. In an adjuvant-induced arthritis model in mice, which mimics human rheumatoid arthritis, these compounds demonstrated significant efficacy. nih.gov

Compounds 32 and 37 were identified as particularly potent, showing ED₅₀ values (the dose required to produce a 50% of maximum effect) for inhibiting paw edema of 0.35 and 0.15 mg/kg/day, respectively, following oral administration. nih.gov Beyond just reducing swelling, these derivatives also offered a protective effect against the bone degradation associated with the disease. A dose of 0.25 mg/kg/day resulted in a 50% decrease in arthritis-induced osteopenia. nih.gov

Table 2: Anti-arthritic Efficacy of Lead Compounds in Adjuvant-Induced Arthritis Model

CompoundED₅₀ for Edema Inhibition (mg/kg/day, oral)Reference
320.35 nih.gov
370.15 nih.gov

Anticancer Activity

In addition to their anti-inflammatory properties, isoindole derivatives have been investigated for their potential as anticancer agents. nih.goveurekaselect.com The rationale for this exploration is partly linked to the role of COX-2 in various cancers. wikipedia.org

Evaluation Against Diverse Cancer Cell Lines

Derivatives based on the isoindole skeleton have been evaluated for their cytotoxic potential against a range of human cancer cell lines. nih.goveurekaselect.comnih.gov Synthesized compounds were tested against cervical cancer (HeLa), glioma (C6), and lung adenocarcinoma (A549) cells. nih.goveurekaselect.com

The anticancer activities were found to be dose-dependent. nih.goveurekaselect.com For instance, a series of isoindole derivatives (compounds 4-13) were tested at concentrations ranging from 5 to 100 μM. nih.goveurekaselect.com Compound 7 , which contains both an azide (B81097) and a silyl (B83357) ether group, demonstrated higher inhibitory activity against the A549 cancer cell line than the standard chemotherapeutic agent 5-Fluorouracil, with an IC₅₀ value of 19.41 μM. nih.goveurekaselect.com Furthermore, compounds 9 and 11 showed selective activity against HeLa cells, and compound 11 was more active than the positive control against C6 cancer cells at a 100 μM concentration. nih.goveurekaselect.com These findings suggest that isoindole derivatives could be promising candidates for developing new anticancer therapies. eurekaselect.com

Table 3: Cytotoxic Activity (IC₅₀) of Selected Isoindole Derivatives Against Cancer Cell Lines

CompoundTarget Cell LineIC₅₀ (μM)Reference
7A549 (Lung)19.41 ± 0.01 nih.goveurekaselect.com
9HeLa (Cervical)Cell-selective activity noted nih.goveurekaselect.com
11HeLa (Cervical)Cell-selective activity noted nih.goveurekaselect.com
11C6 (Glioma)Higher activity than control at 100 μM nih.goveurekaselect.com

Structure-Activity Relationships for Antiproliferative Effects

The antiproliferative effects of isoindole-1,3(2H)-dione derivatives are highly dependent on the nature of the substituents attached to the core structure. nih.gov This highlights the importance of structure-activity relationship (SAR) studies in optimizing their anticancer activity. nih.gov

Research has shown that the presence of specific functional groups significantly influences cytotoxicity. For example, an isoindole-1,3(2H)-dione compound featuring both a tert-butyldiphenylsilyl ether group and an azido (B1232118) group exhibited greater anticancer activity than 5-fluorouracil. nih.gov Another study found that a compound containing both azide and silyl ether moieties had potent inhibitory effects. nih.goveurekaselect.com Further investigations into different silyl ether groups (-OTMS, -OTBDPS, -OTBDMS) as well as hydroxyl (-OH) and bromo (-Br) groups have been conducted to systematically evaluate their impact on anticancer efficacy. nih.gov The results indicate that the anticancer activities of these compounds vary based on the specific groups they contain and how these groups interact to affect each other's activities. nih.gov Compounds 13 and 16 , which contain both a silyl ether (-OTBDMS) and a bromo group, have been identified as potential alternative chemotherapeutic drug candidates. nih.gov

Development of Novel Anticancer Agents (e.g., Norcantharimide Analogs)

The structural framework of this compound has been recognized as a valuable scaffold in the design and synthesis of novel anticancer agents. A notable area of investigation involves the development of norcantharimide analogs. These compounds, which integrate the tetrahydroisoindole moiety, have been evaluated for their cytotoxic effects against various cancer cell lines.

For instance, novel isoindole-1,3-dione analogues with halogen, hydroxy, and acetoxy groups at the 4, 5, and 6-positions of the bicyclic imide ring have been synthesized. nih.gov The cytotoxic effects of these trisubstituted isoindole derivatives were assessed against several human cancer cell lines, including A549 (lung), PC-3 (prostate), HeLa (cervical), Caco-2 (colorectal), and MCF-7 (breast). nih.gov The results indicated that the cytotoxic activity varied depending on the specific substitutions on the isoindole molecule, highlighting the potential for further structural optimization to enhance anticancer efficacy. nih.gov

The research in this area underscores the utility of the this compound core as a template for generating diverse libraries of compounds with potential as anticancer therapeutics.

Antiviral Activity

Derivatives of the this compound scaffold have demonstrated promising antiviral properties against a range of human viruses. The versatility of the isoindole framework allows for various chemical modifications, such as linkage, fusion, or substitution with other cyclic systems or side chains, leading to the discovery of potent antiviral agents. jmchemsci.comresearchgate.net

One study reported the synthesis of isoindol-1-one derivatives and their evaluation against a panel of evolutionary divergent bunyaviruses. nih.gov These compounds were found to inhibit the viral cap-snatching endonuclease (Cap-ENDO), an essential enzyme for viral replication, with IC50 values in the low micromolar range. nih.gov Molecular docking studies suggested that the interaction of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold with metal ions in the enzyme's active site is crucial for its inhibitory activity. nih.gov

Another area of investigation has been the development of isoindole derivatives as inhibitors of influenza viruses. For example, a fluorescent diacetate-based assay identified an isoquinolin-1(2H)-one derivative as a hit compound against both influenza A and B viruses, with EC50 values ranging from 0.2 to 0.6 μM. nih.gov Time-of-addition experiments revealed that this compound likely targets the viral polymerase activity, inhibiting a step subsequent to viral entry. nih.gov

Furthermore, research on camphene (B42988) derivatives incorporating a pyrrolidine (B122466) ring, which can be considered a related heterocyclic system, has shown broad-spectrum antiviral activity against enveloped viruses like influenza A, Ebola, and Hantaan virus. mdpi.com These findings suggest that the core heterocyclic structure plays a key role in mediating the antiviral effect, possibly by targeting viral surface proteins involved in membrane fusion. mdpi.com

The following table summarizes the antiviral activity of selected this compound derivatives and related compounds:

Compound ClassVirusTarget/MechanismReference
Isoindol-1-one derivativesBunyavirusesCap-snatching endonuclease (Cap-ENDO) nih.gov
Isoquinolin-1(2H)-one derivativeInfluenza A and BViral polymerase nih.gov
Camphene-pyrrolidine derivativeInfluenza A, Ebola, HantaanViral surface proteins (membrane fusion) mdpi.com

Antimicrobial Efficacy

The this compound scaffold has been a foundation for the development of new antimicrobial agents, with derivatives showing both antibacterial and antifungal activities.

In terms of antibacterial action, trisubstituted isoindole-1,3-dione derivatives have been assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The study revealed selective inhibition of bacterial growth, with the specific pattern of substitution on the isoindole ring influencing the antibacterial spectrum and potency. nih.gov Similarly, certain arylazo-coupled indoles have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3 μM. nih.gov

Regarding antifungal properties, new heterocyclic compounds, specifically 6H-pyrimido[2,1-a]isoindole derivatives, have been investigated. researchgate.net One compound, benzo[b]-6H-pyrimido[2,1-a]isoindole-4-one, exhibited a broad antifungal spectrum, with notable activity against various yeast and fungal species, including Candida and Saccharomyces. researchgate.net Another study focused on novel isoindoline-2-yl putrescines, which, while not showing significant mycelial growth inhibition on agar (B569324) plates, demonstrated remarkable in vivo efficacy in mitigating Botrytis cinerea infection on plants. nih.gov These compounds were found to induce autophagic vacuolization in the fungal mycelia. nih.gov

The table below presents the antimicrobial activity of representative this compound derivatives:

Compound ClassMicroorganismActivityReference
Trisubstituted isoindole-1,3-dionesStaphylococcus aureus, Escherichia coliSelective growth inhibition nih.gov
Arylazo-indolesMethicillin-resistant Staphylococcus aureus (MRSA)MIC as low as 3 μM nih.gov
Benzo[b]-6H-pyrimido[2,1-a]isoindole-4-oneVarious yeasts and fungiBroad-spectrum antifungal researchgate.net
Isoindoline-2-yl putrescinesBotrytis cinereaIn vivo antifungal efficacy, induction of autophagy nih.gov

Neuroprotective Properties

The this compound scaffold has been explored for its potential in developing neuroprotective agents, particularly in the context of neurodegenerative diseases. Research in this area has often focused on designing molecules that can interact with specific targets in the central nervous system and mitigate neuronal damage.

One approach has been the development of novel ifenprodil (B1662929) analogues, which are designed as sigma 1 receptor (S1R) ligands with antioxidant properties. nih.gov These compounds, which can be seen as related to the isoindole structure through a bioisosteric approach, have shown the potential to protect neurons from oxidative stress. In silico studies have suggested that these compounds may be capable of crossing the blood-brain barrier. Furthermore, experimental evidence in SH-SY5Y cells has shown that some of these analogues can increase the mRNA levels of antioxidant genes, such as NRF2 and SOD1, suggesting a mechanism for their neuroprotective effects. nih.gov

The development of phosphodiesterase 4 (PDE4) inhibitors also holds promise for neuroprotection. wikipedia.org PDE4 inhibitors are known to have neuroprotective and anti-inflammatory effects, and they have been investigated for a variety of central nervous system disorders. wikipedia.org While not all PDE4 inhibitors contain the this compound core, the structural versatility of this scaffold makes it a candidate for the design of new PDE4 inhibitors with potential neuroprotective applications.

Investigation of Interaction with Biological Targets (e.g., Enzymes, Receptors, Cellular Membranes)

The biological activity of this compound derivatives is intrinsically linked to their interactions with various biological targets, including enzymes, receptors, and cellular membranes. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Enzyme Inhibition: A significant body of research has focused on the interaction of isoindole derivatives with enzymes. For example, in the context of antiviral activity, isoindol-1-one derivatives have been shown to inhibit the metal-dependent cap-snatching endonuclease of bunyaviruses. nih.gov Molecular docking studies have revealed that the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold interacts with the metal ions in the active site of the enzyme, which is essential for its inhibitory effect. nih.gov Similarly, isoquinolin-1(2H)-one derivatives have been found to inhibit the viral polymerase of influenza viruses. nih.gov

Receptor Interaction: The neuroprotective properties of some isoindole-related compounds are attributed to their interaction with specific receptors in the central nervous system. For instance, novel ifenprodil analogues have been designed as ligands for the sigma 1 receptor (S1R), which is involved in modulating neuronal function and survival. nih.gov

Membrane Interaction: The interaction with cellular membranes is another important aspect of the biological activity of these compounds. The antiviral activity of certain camphene derivatives containing a pyrrolidine ring is thought to be mediated by their interaction with viral surface proteins, which are essential for the fusion of viral and cellular membranes. mdpi.com

The following table provides examples of the interactions of this compound derivatives with biological targets:

Biological TargetCompound ClassNature of InteractionConsequence of InteractionReference
Bunyavirus Cap-snatching endonucleaseIsoindol-1-one derivativesInteraction with metal ions in the active siteInhibition of enzyme activity, antiviral effect nih.gov
Influenza virus polymeraseIsoquinolin-1(2H)-one derivativesInhibition of polymerase activityInhibition of viral replication nih.gov
Sigma 1 Receptor (S1R)Ifenprodil analoguesLigand bindingNeuroprotective effects nih.gov
Viral surface proteinsCamphene-pyrrolidine derivativesInteraction with proteins involved in membrane fusionInhibition of viral entry, antiviral effect mdpi.com

Applications in Materials Science and Photophysical Phenomena

Synthesis of Tetrabenzoporphyrins for Optoelectronic and Biomedical Imaging Applications

One of the most significant applications of isoindole derivatives, which can be accessed from 4,5,6,7-tetrahydro-2H-isoindole precursors, is in the synthesis of tetrabenzoporphyrins (TBPs). TBPs are π-extended porphyrins that exhibit strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum (600-800 nm). nih.gov This "phototherapeutic window" is highly advantageous for biomedical applications like photodynamic therapy (PDT) and in vivo imaging, as light in this range can penetrate biological tissues more deeply. nih.gov

The synthesis of TBPs often involves the self-condensation of an isoindole precursor or its reaction with a metal salt at high temperatures. nih.gov A key challenge is the instability of the parent isoindole. To overcome this, researchers have developed "masked" isoindole synthons. For instance, 4,7-dihydro-4,7-ethano-2H-isoindole can be heated to induce a retro-Diels-Alder reaction, yielding the reactive isoindole in situ, which then tetramerizes to form the TBP macrocycle. rsc.orgpsu.edu This method provides a clean and often quantitative route to TBPs. psu.edu Porphyrins derived from these synthons, such as porphyrin 3 (a TBP precursor), are soluble in common organic solvents like CH2Cl2 and can be converted to the final tetrabenzoporphyrin simply by heating. psu.edu

The resulting TBP molecules possess powerful absorption bands in the near-infrared and exhibit strong luminescence. nih.gov For example, a series of meso-tetraphenyltetrabenzoporphyrins (m-Ph4TBPs) designed for PDT showed distinct Q-band absorptions around 595 nm, 640 nm, and 700 nm. nih.gov The introduction of polar functional groups, such as carboxylates, onto the TBP periphery can enhance solubility and reduce the tendency for self-aggregation, which would otherwise diminish their photodynamic efficacy. nih.gov These tailored TBPs have demonstrated significant reactive oxygen species generation and have been effective in inhibiting tumor growth in preclinical models, marking them as promising candidates for advanced photodynamic therapy. nih.gov

Table 1: Photophysical Properties of Selected Tetrabenzoporphyrin (TBP) Derivatives

Compound Type Absorption Maxima (nm) Emission Type Quantum Yield (%) Application Source
Free-base TBP 610-710 Fluorescence up to 50% Imaging, Sensing nih.gov
Zn-TBP Complex 610-710 Fluorescence up to 50% Imaging, Sensing nih.gov
Pd-TBP Complex 610-710 Phosphorescence 20-50% Oxygen Sensing, PDT nih.gov
Pt-TBP Complex 610-710 Phosphorescence 20-50% Oxygen Sensing, PDT nih.gov

Fluorescent Properties and Development of Fluorophores

Derivatives of the tetrahydroindole scaffold are instrumental in creating novel fluorophores with tunable optical properties. A notable example is the development of bis(difluoroboron) pyrrole (B145914) acylhydrazone (BOPAHY) dyes. nih.gov These fluorophores were synthesized starting from N-tosyl-4,5,6,7-tetrahydroindol-4-one, a closely related structure. nih.gov The resulting BOPAHY dyes exhibit intriguing photophysical characteristics, including high fluorescence quantum yields in both solution and solid states, along with absorption and emission properties that can be adjusted through chemical modification. nih.gov

Furthermore, the TBP and tetranaphthoporphyrin (TNP) systems, synthesized using isoindole chemistry, are themselves powerful fluorophores. The free-base and zinc complexes of these macrocycles are particularly noted for their strong fluorescence, with quantum yields reaching as high as 50%. nih.gov This high brightness makes them suitable for applications in fluorescence-based imaging and sensing.

Non-Linear Optical (NLO) Material Potential

The extended π-conjugated systems found in molecules derived from this compound precursors are a key feature for developing materials with non-linear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. π-Extended porphyrins, including TBPs, have been identified as having potential for applications such as optical limiters. nih.gov Theoretical studies on related molecular structures have shown that specific donor-acceptor groups attached to a conjugated bridge can lead to high first hyperpolarizability (β) values, a measure of second-order NLO activity, positioning them as candidates for high-performance NLO materials and switches. researcher.life The synthesis of large, conjugated molecules like TBPs from isoindole units provides a pathway to materials with these advanced optical properties. nih.gov

Pigments and Dyes

The isoindole structure is a fundamental component of many synthetic pigments and dyes. wikipedia.org The most prominent examples are phthalocyanines, which are structurally related to tetrabenzoporphyrins and form an important class of commercial dyes known for their intense blue and green colors and high stability. wikipedia.org

Derivatives of isoindoline, the fully reduced form of isoindole, are used directly as high-performance pigments. wikipedia.org Notable examples include Pigment Yellow 139 and Pigment Yellow 185. wikipedia.org The TBPs synthesized from isoindole precursors are themselves intensely colored compounds due to their strong absorption of visible light, making them suitable for use as specialized dyes. nih.govnih.gov The ability to tune the absorption spectrum by modifying the peripheral substituents allows for the creation of a range of colors, further enhancing their utility as dyes for specific applications.

Table 2: List of Mentioned Compounds

Compound Name
This compound
4,7-dihydro-4,7-ethano-2H-isoindole
Bis(difluoroboron) pyrrole acylhydrazone (BOPAHY)
Isoindole
Isoindoline
N-tosyl-4,5,6,7-tetrahydroindol-4-one
Phthalocyanine
Pigment Yellow 139
Pigment Yellow 185
Tetrabenzoporphyrin (TBP)
Tetranaphthoporphyrin (TNP)
meso-tetraphenyltetrabenzoporphyrin (m-Ph4TBP)
Zinc Tetrabenzoporphyrin (Zn-TBP)
Palladium Tetrabenzoporphyrin (Pd-TBP)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5,6,7-tetrahydro-2H-isoindole derivatives with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted precursors or hydrogenation of aromatic analogs. For example, derivatives like 3-(4,5,6,7-tetrahydro-2H-isoindol-2-yl)propanoic acid can be synthesized using tert-butoxycarbonyl (Boc) protection, followed by acid-catalyzed deprotection and coupling reactions. Key factors include solvent choice (e.g., THF for solubility), catalysts (e.g., p-toluenesulfonic acid), and purification via column chromatography with gradients like petrol ether/ethyl acetate . Reaction yields (e.g., 60% for arylbis-isoindolyl-methanes) depend on stoichiometric control of reagents like Cs₂CO₃ .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural validation. For instance, 1H^1H NMR (CDCl₃/TFA) resolves proton environments, such as aromatic signals at δ 8.58–8.35 ppm and aliphatic protons at δ 2.65–1.74 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., m/z 795.3878 for C₅₂H₅₁N₄O₄), while UV/vis spectroscopy identifies electronic transitions (e.g., λmax 428 nm for tetrabenzoporphyrin derivatives) . HPLC ensures purity (>95% by area normalization) .

Q. How should this compound be handled to ensure laboratory safety?

  • Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for guidelines: use personal protective equipment (PPE), avoid inhalation/contact, and store in cool, dry conditions. The compound’s flammability and potential toxicity require inert-atmosphere handling (e.g., nitrogen gloveboxes) and emergency protocols for spills (e.g., neutralization with sand) .

Advanced Research Questions

Q. How do substituent modifications on the this compound core influence its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., sulfonyl) or aromatic substitutions enhance pharmacological properties. For example, 1,3-diaryl derivatives exhibit selective COX-2 inhibition (IC₅₀ < 1 µM) by mimicking sulfonamide pharmacophores without requiring a sulfonyl group. Computational docking (e.g., PDB: 1CX2) and competitive binding assays validate interactions with catalytic residues like Arg120 and Tyr355 .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states for cycloaddition or nucleophilic substitution reactions. For example, modeling the steric effects of tert-butyl groups on Boc-protected intermediates predicts regioselectivity in arylation reactions. Molecular dynamics simulations (e.g., using GROMACS) further assess solvent interactions and reaction feasibility .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme sources, pH). Standardized protocols (e.g., recombinant COX-2 expressed in Sf9 cells) and orthogonal assays (e.g., fluorescence polarization vs. radiometric measurements) improve reproducibility. X-ray crystallography of ligand-protein complexes (e.g., PDB: 1CX2) provides atomic-level insights into binding discrepancies .

Q. How can multi-factor experimental designs optimize the synthesis of complex this compound-based macrocycles?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables like temperature, catalyst loading, and reaction time. For example, a 2³ factorial design for porphyrin derivatives identified optimal conditions: 60°C, 0.25 mmol p-toluenesulfonic acid, and 24-hour stirring. Response surface methodology (RSM) further refines yield and purity outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.